ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a nitrobenzenesulfonamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials
Formation of Benzofuran Ring: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of Nitrobenzenesulfonamido Group: This step involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent amination to introduce the sulfonamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamido group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzofuran ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID: This compound lacks the ethyl ester group and may have different solubility and reactivity properties.
ETHYL 2-METHYL-5-(4-METHYL-3-AMINOBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE: This compound has an amino group instead of a nitro group, which can significantly alter its biological activity and reactivity.
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-2-CARBOXYLATE: This compound has the carboxylate group at a different position on the benzofuran ring, which can affect its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S/c1-4-27-19(22)18-12(3)28-17-8-6-13(9-15(17)18)20-29(25,26)14-7-5-11(2)16(10-14)21(23)24/h5-10,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDHYPHEHHPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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